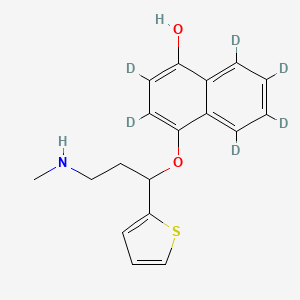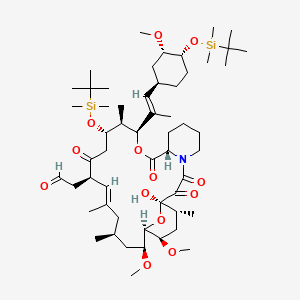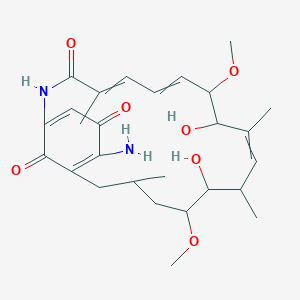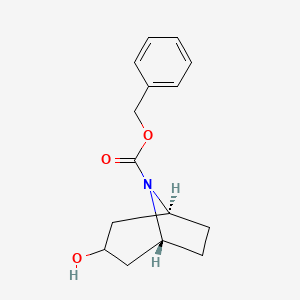![molecular formula C₁₈H₂₅N₃O₂ B1141280 (1R,3S,5R)-2-[(2S)-2-氨基-2-[(5S,7R)-3-羟基-1-金刚烷基]乙酰基]-2-氮杂双环[3.1.0]己烷-3-腈 CAS No. 1564265-96-8](/img/structure/B1141280.png)
(1R,3S,5R)-2-[(2S)-2-氨基-2-[(5S,7R)-3-羟基-1-金刚烷基]乙酰基]-2-氮杂双环[3.1.0]己烷-3-腈
描述
The compound , characterized by its complex azabicyclo[3.1.0]hexane structure, belongs to a class of chemicals known for their interesting reactivity and potential for diverse applications in organic synthesis. The azabicyclo[3.1.0]hexane core is noteworthy for its unique chemical and physical properties, which can be harnessed for various synthetic purposes.
Synthesis Analysis
Research into azabicyclo compounds has led to the development of various synthetic methods. For instance, Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation, indicating the versatility of approaches available for constructing such frameworks (Gensini et al., 2002).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.1.0]hexane derivatives, including the target compound, features a compact, strained ring system that influences their chemical behavior. X-ray crystallography of related compounds has revealed equatorial positioning of substituents and a common boat conformation, highlighting the impact of the molecular structure on reactivity and interaction with other molecules (Gensini et al., 2002).
Chemical Reactions and Properties
Azabicyclo[3.1.0]hexane compounds participate in a variety of chemical reactions, demonstrating their reactivity. Bardasov et al. (2019, 2020) explored the hydrolysis and transamination reactions, showcasing the compounds' ability to undergo chemical transformations that yield structurally diverse products (Bardasov et al., 2019); (Bardasov et al., 2020).
科学研究应用
合成和化学性质
- 研究重点关注相关化合物的合成和化学性质,包括金刚烷基含核酸碱基和相关化合物。这些化合物因其在创造高效和选择性药物方面的潜力而备受关注。金刚烷基含核酸碱基的合成和表征,主要是含有未取代金刚烷的衍生物,已被探索,表明在该方向上进行进一步研究的前景良好(Shokova & Kovalev, 2013)。
生物活性
- 对 3-氮杂双环[3.3.1]壬烷酮衍生物等杂环化合物的研究突出了它们的合成和生物活性,特别是对不同的真菌和细菌菌株。构效关系表明,芳环邻位和对位的吸电子基团增强了抗菌和抗真菌活性(Mazimba & Mosarwa, 2015)。
抗氧化性质
- 氨基乙基半胱氨酸亚胺脱羧二聚体(一种天然含硫化合物,存在于人血浆、尿液、哺乳动物大脑和许多常见食用蔬菜中)的抗氧化特性已得到广泛研究。该化合物与活性氧和氮自由基相互作用,显示出与维生素 E 相当且高于其他亲水性抗氧化剂(如特罗洛和 N-乙酰半胱氨酸)的抗氧化活性(Macone et al., 2011)。
安全和危害
Hazard Analysis Critical Control Point (HACCP) is an internationally accepted method of preventing food contamination from chemical, microbiological, and physical hazards6. It focuses on the systems needed to identify and manage potential risks of foodborne safety hazards from reaching consumers6.
未来方向
While I couldn’t find specific future directions for this compound, the development of new synthesis platforms allows for rapid drug synthesis and testing2. This could potentially lead to the discovery of new compounds with pharmacological properties, which could be used in the treatment of various diseases2.
属性
IUPAC Name |
(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-VFGQHSGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. | |
| Record name | Saxagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(2S,2S',trans)-Saxagliptin | |
CAS RN |
361442-04-8 | |
| Record name | Saxagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)


